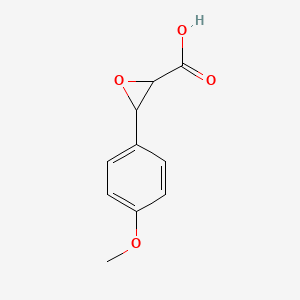

3-(4-methoxyphenyl)oxirane-2-carboxylic Acid

Übersicht

Beschreibung

3-(4-methoxyphenyl)oxirane-2-carboxylic acid is a compound that is not directly mentioned in the provided papers, but it is structurally related to several compounds that have been synthesized and studied. The compound features an oxirane (epoxide) ring, which is a three-membered cyclic ether, and a carboxylic acid functional group, as well as a methoxyphenyl substituent. This structure suggests that it could have interesting chemical reactivity, particularly in reactions involving the opening of the strained oxirane ring or modifications of the aromatic ring.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with commercially available precursors. For instance, the synthesis of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane involved polymerization using a cationic initiator . Another related compound, 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, was synthesized through a Friedel-Crafts reaction followed by several other steps, including condensation and hydrolysis . These methods could potentially be adapted for the synthesis of 3-(4-methoxyphenyl)oxirane-2-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-methoxyphenyl)oxirane-2-carboxylic acid has been determined using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a related compound was determined and found to have significant intermolecular hydrogen bonding . The molecular structure of 3-(4-methoxyphenyl)oxirane-2-carboxylic acid would likely show similar characteristics, with the potential for hydrogen bonding and π-stacking interactions due to the presence of the aromatic ring and carboxylic acid group.

Chemical Reactions Analysis

The oxirane ring is known for its susceptibility to ring-opening reactions, which can be initiated by nucleophiles or catalyzed by acids or bases. The related compound 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester was synthesized through a condensation reaction . The reactivity of 3-(4-methoxyphenyl)oxirane-2-carboxylic acid would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid, which could affect the electrophilicity of the oxirane ring and the overall reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-methoxyphenyl)oxirane-2-carboxylic acid can be inferred from related compounds. For instance, the presence of the carboxylic acid group would contribute to the compound's solubility in polar solvents and its ability to form hydrogen bonds. The methoxy group would add to the compound's overall stability and could influence its boiling point and melting point. The oxirane ring would make the compound more reactive, particularly towards nucleophiles, and could affect its stability under certain conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Chemical Synthesis and Structural Analysis : Research indicates that 3-(4-methoxyphenyl)oxirane-2-carboxylic acid and its analogs can be synthesized through various chemical reactions. For instance, one study demonstrated the production of related compounds via the reaction of 4-methoxyacetophenone with diethyl oxalate, highlighting the intramolecular hydrogen bonding and tautomeric forms of these molecules (Nye, Turnbull, & Wikaira, 2013). Another study focused on the synthesis and polymerization of a related 2,3-disubstituted oxirane, revealing insights into its structural conformation and potential for forming π-stacked structures (Merlani et al., 2015).

Kinetic Studies : The reaction rates and kinetic isotope effects of similar compounds in water solutions have been explored, providing insights into the reaction mechanisms and rate-limiting steps (Mohan, Ukachukwu, & Whalen, 2006).

Applications in Polymer Chemistry

- Ring-opening Polymerization : The ring-opening polymerization of oxiranes, including compounds structurally similar to 3-(4-methoxyphenyl)oxirane-2-carboxylic acid, leads to the formation of polymers with unique properties. This process has been studied for its potential in creating polymers with distinct conformational and structural characteristics (Merlani et al., 2015).

Photochemistry and Reactions

Photochemical Reactions : The photochemistry of related compounds has been investigated, particularly focusing on C–O and C–C cleavage reactions under different conditions, which has implications for synthesizing various carbonyl compounds (Clawson, Lunn, & Whiting, 1984).

Kinetic and Isotope Effect Studies : Understanding the reaction dynamics and isotope effects of related oxirane compounds in water solutions contributes to the broader knowledge of their chemical behavior and potential applications (Mohan, Ukachukwu, & Whalen, 2006).

Synthesis of Biologically Active Compounds

Intermediate in Synthesis of Anticoagulants : Research has shown that related compounds can serve as intermediates in the synthesis of important pharmaceuticals, such as anticoagulants, highlighting their relevance in medicinal chemistry (Wang et al., 2017).

Synthesis of Non-Steroidal Mimetics : The synthesis of bicyclo[3.3.1]nonane derivatives with a 2-methoxyphenol moiety, as non-steroidal mimetics, demonstrates the potential of these compounds in developing new therapeutic agents (Nurieva et al., 2017).

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-7-4-2-6(3-5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHUYVNPCQYRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392846 | |

| Record name | 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90278-52-7 | |

| Record name | 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)